molecular formula C11H13Cl2FN2O B1421025 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride CAS No. 1240529-28-5

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride

Cat. No. B1421025
M. Wt: 279.13 g/mol
InChI Key: XGUVZAAIVISQDJ-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1240529-28-5 . It has a molecular weight of 279.14 . The IUPAC name for this compound is 1-(4-chloro-2-fluorobenzoyl)piperazine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride” is 1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization of New Compounds

Several studies have focused on synthesizing new compounds using piperazine as a core structure due to its potential in drug development. For example, Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. Their research aimed at preparing compounds with specific hydrochloride salts to study the protonation of nitrogen atoms in the piperazine ring, revealing insights into the chemical structure and behavior of such compounds (Marvanová et al., 2016).

Crystallography and Molecular Interaction Studies

Research by Ninganayaka Mahesha et al. (2019) on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines highlighted the importance of intermolecular interactions and molecular structure. They found that while some molecules were linked by hydrogen bonds forming three-dimensional structures, others lacked such bonds, indicating the influence of substituents on molecular interactions and crystal structure (Ninganayaka Mahesha et al., 2019).

Biological Activities and Pharmacological Potentials

The compound's role in synthesizing derivatives with biological activities has been a significant area of research. Studies have explored its use in creating compounds with antibacterial, antifungal, and cytotoxic properties against various cancer cell lines. For instance, Yarim et al. (2012) designed novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines, showcasing the compound's potential in cancer research (Yarim et al., 2012).

Antimicrobial and Antifungal Agents

The synthesis of piperazine derivatives and their evaluation as antimicrobial and antifungal agents reflect the compound's role in addressing drug resistance and developing new therapeutic agents. Suryavanshi and Rathore (2017) synthesized piperazine derivatives demonstrating significant antimicrobial and antifungal properties, underscoring the compound's utility in creating new antimicrobial agents (Suryavanshi & Rathore, 2017).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUVZAAIVISQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride

CAS RN

1240529-28-5
Record name Methanone, (4-chloro-2-fluorophenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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